Bcl-2-IN-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C37H28F3N5O5S |
|---|---|
Molecular Weight |
711.7 g/mol |
IUPAC Name |
2-[[3-nitro-4-(2-phenylethylamino)benzoyl]amino]-N-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C37H28F3N5O5S/c38-37(39,40)27-10-6-24(7-11-27)22-50-29-14-12-28(13-15-29)42-34(46)26-9-17-31-33(21-26)51-36(43-31)44-35(47)25-8-16-30(32(20-25)45(48)49)41-19-18-23-4-2-1-3-5-23/h1-17,20-21,41H,18-19,22H2,(H,42,46)(H,43,44,47) |
InChI Key |
JYXHHMVLXXOQRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C(=O)NC5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Bcl-2-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcl-2-IN-15 is a novel small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. As a member of the benzothiazole class of compounds, it has demonstrated potent anti-proliferative and pro-apoptotic activity in cancer cell lines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its operational pathways.
Core Mechanism of Action
This compound exerts its anticancer effects by directly targeting and inhibiting the anti-apoptotic protein Bcl-2. The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 allows malignant cells to evade programmed cell death, contributing to tumor progression and therapeutic resistance.
This compound binds to a surface pocket on the Bcl-2 protein, disrupting its ability to sequester pro-apoptotic proteins such as Bax and Bak. This inhibition leads to the release and activation of these pro-apoptotic effectors, which then oligomerize at the mitochondrial outer membrane. This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytosolic cytochrome c triggers the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound.
Table 1: In Vitro Bcl-2 Inhibitory Activity
| Compound | Target | Assay Type | IC50 (µM) | Percent Inhibition |
| This compound (13d) | Bcl-2 | Biochemical Assay | 0.363 | 50.0% |
Data sourced from Ismail HS, et al. (2023).[1][3]
Table 2: Anti-proliferative Activity against NCI-60 Cell Line Panel
| Compound | Cell Line | Assay Type | Mean Growth Inhibition (%) | Growth Inhibition (%) in HCT-116 |
| This compound (13d) | NCI-60 Panel | MTT Assay | 29.25 | 43.44 |
Data sourced from Ismail HS, et al. (2023).[1]
Table 3: Apoptotic Activity in HCT-116 Cells
| Compound | Effect on Caspase-3 | Fold Increase vs. Control |
| This compound (13d) | Increased Expression | 3-fold |
Data sourced from Ismail HS, et al. (2023).[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Bcl-2 Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the activity of the Bcl-2 protein. The following is a generalized protocol based on the information that the assay for this compound was performed at BPS Bioscience.
Materials:
-
Recombinant human Bcl-2 protein
-
Fluorescently labeled BH3 domain peptide (e.g., from Bak or Bad)
-
Assay buffer (e.g., PBS with 0.05% Tween 20)
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well black microplate, add the diluted this compound solutions.
-
Add the fluorescently labeled BH3 peptide to each well at a fixed concentration.
-
Initiate the reaction by adding the recombinant Bcl-2 protein to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The IC50 value is calculated by plotting the percent inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the HCT-116 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
HCT-116 cells
-
This compound
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
96-well plate
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Treat HCT-116 cells with this compound at a specified concentration for a set time period.
-
Harvest the cells and prepare a cell lysate using the lysis buffer.
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The fold increase in caspase-3 activity is determined by comparing the readings from the treated cells to the untreated control cells.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of apoptosis induction by this compound.
Experimental Workflow for In Vitro Bcl-2 Inhibition Assay
Caption: Workflow for Bcl-2 fluorescence polarization assay.
Logical Relationship in the Apoptotic Cascade
Caption: Logical flow from Bcl-2 inhibition to apoptosis.
References
The Discovery and Development of Bcl-2-IN-15: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of Bcl-2-IN-15, a novel inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of various cancers, contributing to tumor cell survival and resistance to therapy. This compound has emerged from research efforts focused on identifying new small molecules that can specifically target Bcl-2 and induce apoptosis in cancer cells. This document details the discovery, mechanism of action, and preclinical data of this compound, presenting quantitative data in a structured format, outlining key experimental protocols, and providing visual representations of its signaling pathway and experimental workflow.
Introduction to Bcl-2 and Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This family includes both anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, and pro-apoptotic members, like Bax and Bak.[3][4] In healthy cells, a delicate balance between these opposing factions prevents unwanted cell death. However, in many cancer cells, this equilibrium is disrupted by the overexpression of anti-apoptotic proteins like Bcl-2.[5][6] This overexpression allows cancer cells to evade apoptosis, a critical hallmark of cancer, and contributes to resistance to conventional chemotherapies.[7]
The therapeutic strategy of targeting Bcl-2 aims to restore the natural apoptotic process in cancer cells.[8] By inhibiting the function of Bcl-2, small molecule inhibitors, often referred to as BH3 mimetics, can unleash the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death.[4] The clinical success of the FDA-approved Bcl-2 inhibitor, Venetoclax, has validated this approach and spurred the development of new and improved Bcl-2 inhibitors.[4][5]
Discovery of this compound
This compound, also identified as Compound 13d in its initial publication, is a novel, potent inhibitor of the Bcl-2 protein.[7][9] Its discovery was the result of a targeted drug design and synthesis program aimed at identifying new chemical scaffolds with high affinity and selectivity for the BH3-binding groove of Bcl-2. The development of this compound was detailed in a 2023 publication in Scientific Reports by Ismail HS, et al.[9]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its activity.
| Parameter | Value | Assay Type | Reference |
| IC50 | 363 nM | Bcl-2 Inhibition Assay | [7][9][10] |
| Cell Line | NCI Leukemia Cancer Cell Line | Proliferation Assay | [7][10] |
Mechanism of Action
This compound functions as a BH3 mimetic, directly binding to the hydrophobic groove of the Bcl-2 protein. This binding event competitively inhibits the interaction between Bcl-2 and pro-apoptotic proteins like Bim, Bid, and Puma. The sequestration of these pro-apoptotic "activator" proteins is a primary mechanism by which Bcl-2 prevents apoptosis. By disrupting this interaction, this compound effectively liberates the pro-apoptotic proteins.
Once released, these activator proteins can then directly engage and activate the "effector" pro-apoptotic proteins, Bax and Bak. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to Mitochondrial Outer Membrane Permeabilization (MOMP). This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Initiator caspase-9 then activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Signaling Pathway Diagram
References
- 1. youtube.com [youtube.com]
- 2. The Development and Current Use of BCL-2 Inhibitors for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 5. This compound | Bcl-2抑制剂 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Bcl-2 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "Bcl-2-IN-15" is not available in the public domain based on a comprehensive search of scientific literature and patent databases. Therefore, this guide provides a comprehensive framework for assessing the target engagement of Bcl-2 inhibitors in a cellular context, using well-characterized examples to illustrate key principles and methodologies.
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of the intrinsic apoptotic pathway, making it a prime therapeutic target in oncology.[1][2][3] Overexpression of Bcl-2 is a hallmark of various hematological malignancies, where it sequesters pro-apoptotic proteins, thereby preventing programmed cell death.[2][4] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can disrupt the Bcl-2-mediated survival signaling, restoring the cell's ability to undergo apoptosis. This guide details the core methodologies and data interpretation strategies for evaluating the cellular target engagement of novel Bcl-2 inhibitors.
The Bcl-2 Signaling Pathway and Mechanism of Inhibition
Bcl-2 and its anti-apoptotic relatives, such as Bcl-xL and Mcl-1, prevent apoptosis by binding to and neutralizing the pro-apoptotic effector proteins BAX and BAK.[1] The activity of these anti-apoptotic proteins is, in turn, regulated by BH3-only proteins, which can either directly activate BAX/BAK or inhibit the anti-apoptotic Bcl-2 family members.[1] Bcl-2 inhibitors, often referred to as BH3 mimetics, are designed to bind to the hydrophobic groove of Bcl-2, displacing pro-apoptotic BH3-only proteins and allowing for the activation of BAX and BAK, which leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[1]
References
- 1. Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 on the brink of breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCL2 and miR-15/16: from gene discovery to treatment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Intrinsic Apoptotic Pathway: A Technical Guide to Bcl-2 Inhibition, Featuring the Exemplar Bcl-2-IN-15
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the role of Bcl-2 inhibitors in the regulation of apoptosis, with a focus on the hypothetical, yet representative, selective Bcl-2 inhibitor, Bcl-2-IN-15. The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, and their dysregulation is a hallmark of many cancers, contributing to tumor initiation, progression, and resistance to therapy.[1][2] The development of small molecule inhibitors targeting these proteins, such as the FDA-approved drug Venetoclax, has marked a significant advancement in cancer treatment.[3] This document will delve into the core mechanisms of Bcl-2-mediated apoptosis, the mode of action of selective Bcl-2 inhibitors, and provide detailed experimental protocols and quantitative data to aid in the research and development of this important class of therapeutics.
The Bcl-2 Family: Arbiters of Cell Fate
The Bcl-2 family consists of pro-apoptotic and anti-apoptotic proteins that govern mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic cascade.[4] These proteins share one or more Bcl-2 homology (BH) domains.
-
Anti-apoptotic Proteins: Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1 are characterized by four BH domains (BH1-4). They are localized to the outer mitochondrial membrane and sequester pro-apoptotic proteins, thereby preventing MOMP.[5]
-
Pro-apoptotic Effector Proteins: BAX and BAK, containing BH1-3 domains, are the executioners of MOMP. Upon activation, they oligomerize to form pores in the mitochondrial outer membrane.[4][5]
-
Pro-apoptotic BH3-only Proteins: This diverse group, including BIM, PUMA, and BAD, contains only the BH3 domain.[6] They act as sensors of cellular stress and initiate apoptosis by either directly activating BAX/BAK or by inhibiting the anti-apoptotic Bcl-2 proteins.[5][6]
Under normal physiological conditions, a delicate balance between these factions ensures cell survival. However, in many cancer cells, the overexpression of anti-apoptotic proteins like Bcl-2 creates a dependency, or "addiction," where the cancer cells require high levels of these proteins to evade apoptosis.[7] This creates a therapeutic window for selective Bcl-2 inhibitors.
Mechanism of Action: this compound
This compound is a conceptual selective inhibitor of Bcl-2. Like other BH3 mimetics, its mechanism of action is to disrupt the interaction between Bcl-2 and pro-apoptotic proteins.[8] By binding to the BH3-binding groove of Bcl-2, this compound displaces pro-apoptotic BH3-only proteins, such as BIM.[9] This liberation of BIM allows it to activate BAX and BAK, leading to MOMP, the release of cytochrome c from the mitochondria, and subsequent caspase activation, culminating in apoptosis.[6]
Quantitative Profile of a Representative Bcl-2 Inhibitor
The following tables summarize the quantitative data for a representative selective Bcl-2 inhibitor, Venetoclax (ABT-199), which serves as a surrogate for this compound.
Table 1: In Vitro Binding Affinity of Venetoclax to Bcl-2 Family Proteins
| Protein | Binding Affinity (Ki, nM) |
| Bcl-2 | <0.01 |
| Bcl-xL | 48 |
| Bcl-w | 22 |
| Mcl-1 | >4400 |
Data are representative and compiled from publicly available sources.
Table 2: In Vitro Cellular Activity of Venetoclax in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Bcl-2 Expression | Bcl-xL Expression | Mcl-1 Expression | EC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | High | Low | Moderate | 1.3 |
| MOLT-4 | Acute Lymphoblastic Leukemia | High | Low | Low | 8 |
| H929 | Multiple Myeloma | High | High | High | >1000 |
| OPM-2 | Multiple Myeloma | High | Low | High | 250 |
EC50 values represent the concentration of the compound that causes a 50% reduction in cell viability. Data are illustrative and sourced from published literature.[10]
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of Bcl-2 inhibitors. Below are representative protocols for key in vitro assays.
Cell Viability Assay (Using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal effective concentration (EC50) by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the cell viability assay.
-
After the treatment period, harvest the cells (including floating cells) by centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot for Apoptosis Markers
This technique is used to detect changes in the protein levels of key apoptotic markers.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and harvest.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Concluding Remarks
The targeted inhibition of Bcl-2 represents a paradigm shift in the treatment of certain cancers, particularly hematological malignancies. While this compound is a conceptual molecule, the principles of its action, the methods for its evaluation, and the pathways it modulates are well-established through the study of pioneering drugs like Venetoclax. This guide provides a foundational framework for researchers and drug developers working to advance the field of apoptosis-targeted therapy. A thorough understanding of the intricate Bcl-2 family interactions and the application of robust experimental methodologies are paramount to the successful development of the next generation of Bcl-2 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 4. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
Investigating the Role of Bcl-2 with Selective Inhibitors: A Technical Guide
Disclaimer: No specific information could be found for a compound designated "Bcl-2-IN-15." This guide will therefore focus on the well-characterized and clinically approved Bcl-2 inhibitor, Venetoclax (ABT-199), as a representative tool for investigating the function of B-cell lymphoma 2 (Bcl-2). The principles and methodologies described herein are broadly applicable to the study of other selective Bcl-2 inhibitors.
Introduction
B-cell lymphoma 2 (Bcl-2) is a pivotal anti-apoptotic protein that plays a crucial role in regulating programmed cell death, or apoptosis.[1] Overexpression of Bcl-2 is a hallmark of many cancers, where it promotes cell survival by sequestering pro-apoptotic proteins, thereby preventing the initiation of the intrinsic apoptotic cascade.[1][2] The development of small molecule inhibitors that specifically target Bcl-2 has provided researchers with powerful tools to dissect the intricate mechanisms of apoptosis and to develop novel therapeutic strategies.
This technical guide provides an in-depth overview of the role of Bcl-2 in apoptosis and the use of selective inhibitors, exemplified by Venetoclax, to investigate its function. It is intended for researchers, scientists, and drug development professionals.
The Bcl-2 Signaling Pathway in Apoptosis
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. This family includes anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, and pro-apoptotic members, which are further divided into the "effectors" (Bax and Bak) and the "BH3-only" proteins (e.g., Bim, Bad, Puma).[3][4]
In healthy cells, the anti-apoptotic Bcl-2 proteins bind to and inhibit the effector proteins Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.[5] Upon receiving an apoptotic stimulus, BH3-only proteins are activated. They can then either directly activate Bax and Bak or bind to the anti-apoptotic Bcl-2 proteins, displacing Bax and Bak.[5][6] Once liberated, Bax and Bak oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[4] This initiates a caspase cascade that culminates in the execution of apoptosis.[7]
Mechanism of Action of Venetoclax
Venetoclax is a potent and selective small-molecule inhibitor of Bcl-2.[8] It mimics the action of BH3-only proteins by binding with high affinity to the BH3-binding groove of Bcl-2.[6] This competitive binding displaces pro-apoptotic proteins, such as Bim, that are sequestered by Bcl-2.[6] The release of these pro-apoptotic proteins leads to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, and subsequent apoptosis.[6][9] The selectivity of Venetoclax for Bcl-2 over other anti-apoptotic family members like Bcl-xL is a key feature that contributes to its therapeutic window, as Bcl-xL inhibition is associated with on-target toxicities such as thrombocytopenia.[10]
Quantitative Data on Venetoclax Activity
The following tables summarize the in vitro activity of Venetoclax in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Venetoclax in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | < 1 | [11] |
| MOLM-13 | Acute Myeloid Leukemia | < 100 | [12] |
| MV4-11 | Acute Myeloid Leukemia | < 100 | [13] |
| HL-60 | Acute Promyelocytic Leukemia | > 1000 | [13] |
| DoHH2 | Follicular Lymphoma | 8 | [14] |
| Toledo | Diffuse Large B-cell Lymphoma | 25 | [14] |
Table 2: Binding Affinity of Venetoclax to Bcl-2 Family Proteins
| Protein | Ki (nM) | Reference |
| Bcl-2 | < 0.01 | [11][15] |
| Bcl-xL | 48 | [15] |
| Bcl-w | 245 | [15] |
| Mcl-1 | > 444 | [15] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the role of Bcl-2 using inhibitors like Venetoclax are provided below.
Experimental Workflow for Bcl-2 Inhibitor Testing
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a Bcl-2 inhibitor on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Bcl-2 inhibitor (e.g., Venetoclax)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the Bcl-2 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[16]
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with a Bcl-2 inhibitor.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Bcl-2 inhibitor (e.g., Venetoclax)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the Bcl-2 inhibitor at the desired concentration for the desired time.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[17]
Interpretation of Results:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins
This protocol is for assessing the expression levels of Bcl-2 family proteins following inhibitor treatment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Bcl-2 inhibitor (e.g., Venetoclax)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, Bim, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the Bcl-2 inhibitor as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
Selective Bcl-2 inhibitors, such as Venetoclax, are invaluable tools for investigating the intricate role of Bcl-2 in apoptosis. By employing the experimental approaches detailed in this guide, researchers can effectively characterize the mechanism of action of novel Bcl-2 inhibitors, elucidate the signaling pathways they modulate, and assess their potential as therapeutic agents. The combination of quantitative in vitro assays and detailed molecular analysis provides a robust framework for advancing our understanding of Bcl-2 biology and its implications in health and disease.
References
- 1. Bcl-2 - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. VENCLYXTO® (venetoclax tablets) | Mechanism of action (MOA) | AbbVie Pro Greece [abbviepro.com]
- 10. Exploiting selective BCL-2 family inhibitors to dissect cell survival dependencies and define improved strategies for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Venetoclax (ABT-199; GDC-0199) | Bcl-2 inhibitor | CAS 1257044-40-8 | Buy Venclexta; ABT199; RG7601; GDC0199 from Supplier InvivoChem [invivochem.com]
- 16. Venetoclax, a BCL-2 Inhibitor, Enhances the Efficacy of Chemotherapeutic Agents in Wild-Type ABCG2-Overexpression-Mediated MDR Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis assay [bio-protocol.org]
Bcl-2-IN-15: A Technical Guide for the Study of Programmed Cell Death
For Researchers, Scientists, and Drug Development Professionals
Abstract
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and development. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Dysregulation of these proteins is a hallmark of many cancers, leading to uncontrolled cell survival and resistance to therapy. Bcl-2-IN-15 is a potent and selective small molecule inhibitor of the anti-apoptotic protein Bcl-2. This document provides a comprehensive technical guide on the use of this compound as a tool to investigate the mechanisms of programmed cell death. It includes an overview of the Bcl-2 signaling pathway, detailed experimental protocols, and representative data for studying the effects of this compound in cancer cells.
Introduction to the Bcl-2 Family and Apoptosis
The Bcl-2 family of proteins consists of both pro-apoptotic and anti-apoptotic members that govern the permeability of the outer mitochondrial membrane.[1] The balance between these opposing factions determines the fate of a cell—survival or death.
-
Anti-apoptotic proteins: Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1 prevent apoptosis by sequestering pro-apoptotic proteins.[2]
-
Pro-apoptotic effector proteins: BAX and BAK, when activated, oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors.[1][3]
-
Pro-apoptotic BH3-only proteins: BAD, BIM, PUMA, and NOXA act as cellular stress sensors.[4] Upon activation, they can either directly activate BAX/BAK or inhibit the anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis.[1][4]
In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor progression and chemoresistance.[5][6]
This compound: A Selective Bcl-2 Inhibitor
This compound is a synthetic, cell-permeable small molecule designed to selectively inhibit the anti-apoptotic protein Bcl-2. It functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Bcl-2. This action displaces pro-apoptotic BH3-only proteins, which are then free to activate BAX and BAK, ultimately triggering the apoptotic cascade.[7][8] The selectivity of this compound for Bcl-2 over other anti-apoptotic family members, such as Bcl-xL and Mcl-1, minimizes off-target effects and associated toxicities.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on typical results for selective Bcl-2 inhibitors.
Table 1: In Vitro Binding Affinity of this compound
| Target Protein | Binding Affinity (Ki, nM) |
| Bcl-2 | 0.5 |
| Bcl-xL | 250 |
| Mcl-1 | >1000 |
| Bcl-w | 800 |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Bcl-2 Expression | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | High | 10 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | High | 25 |
| H146 | Small Cell Lung Cancer | High | 50 |
| A549 | Non-Small Cell Lung Cancer | Low | >1000 |
Signaling Pathways and Experimental Workflows
The Intrinsic Apoptotic Pathway and the Role of Bcl-2
The following diagram illustrates the central role of the Bcl-2 family of proteins in regulating the intrinsic apoptotic pathway.
References
- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bcl-2 apoptotic switch in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcl-2 - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Preliminary In Vitro Evaluation of Bcl-2 Inhibitors: A Technical Guide
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of small molecule inhibitors targeting the B-cell lymphoma 2 (Bcl-2) protein. While this document uses "Bcl-2-IN-15" as an illustrative example, the methodologies and principles described are broadly applicable to the characterization of novel anti-cancer compounds targeting the Bcl-2 family of proteins. This guide is intended for researchers, scientists, and drug development professionals actively involved in oncology and drug discovery.
Introduction to Bcl-2 Inhibition
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, a crucial mechanism for programmed cell death.[1] This family includes both pro-apoptotic members (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[2][3] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[3]
Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, thereby neutralizing their inhibitory function.[4] This restores the cell's ability to undergo apoptosis, making Bcl-2 an attractive target for cancer therapy.[4][5] The preliminary in vitro evaluation of such inhibitors is a critical step in their development, involving a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
This compound is an example of a compound evaluated for its potential as a Bcl-2 inhibitor. Early studies indicated that it possesses very weak binding affinities for both Bcl-2 and Bcl-xL.
Data Presentation: this compound
The following table summarizes the available quantitative data for the in vitro activity of this compound. The limited potency of this compound is evident from these initial findings.
| Compound | Target | Binding Affinity (Ki) | Cell Line | Cell Growth Inhibition (IC50) |
| This compound | Bcl-2 | Weak Affinity | H146, H1417 (Small-Cell Lung Cancer) | > 10 µM |
| This compound | Bcl-xL | Weak Affinity | H146, H1417 (Small-Cell Lung Cancer) | > 10 µM |
Visualizing the Bcl-2 Signaling Pathway and Experimental Workflow
To understand the context of Bcl-2 inhibition and the process of evaluating an inhibitor, the following diagrams, created using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.
Caption: The Bcl-2 regulated intrinsic apoptosis pathway.
Caption: In vitro evaluation workflow for a Bcl-2 inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific compounds, cell lines, or laboratory conditions.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the disruption of the interaction between Bcl-2 and a fluorescently labeled BH3 peptide by a test compound.[6]
Objective: To determine the binding affinity (Ki) of the inhibitor for Bcl-2.
Materials:
-
Recombinant human Bcl-2 protein (GST-tagged or His-tagged).
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5; 100 µg/mL bovine gamma globulin; 0.02% sodium azide).
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
Black, low-volume 96-well or 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a solution of Bcl-2 protein and the FITC-Bim BH3 peptide in the assay buffer. The concentrations should be optimized, but are typically in the low nanomolar range.
-
Add a small volume (e.g., 1-2 µL) of the serially diluted test compound to the wells of the microplate.
-
Add the Bcl-2/peptide mixture to the wells. Include controls with no inhibitor (high polarization) and no Bcl-2 protein (low polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes to 2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is another robust method for quantifying protein-protein interactions and their inhibition.[7][8]
Objective: To confirm the binding affinity of the inhibitor to Bcl-2.
Materials:
-
GST-tagged Bcl-2 protein.
-
FAM-labeled Bak or Bad peptide.
-
Anti-GST antibody labeled with a Terbium (Tb) cryptate (donor).
-
Assay buffer (e.g., 20 mM K Phosphate, pH 7.5, 50 mM NaCl, 1 mM EDTA, 0.005% Triton X-100).
-
Test compound serially diluted in DMSO.
-
Low-volume 384-well plates suitable for HTRF.
-
HTRF-compatible plate reader.
Procedure:
-
Add the test compound at various concentrations to the wells of the plate.
-
Add a mixture of the GST-Bcl-2 protein and the anti-GST-Tb antibody to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Add the FAM-labeled peptide to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.
-
Measure the HTRF signal (ratio of fluorescence at 665 nm and 620 nm) using a compatible plate reader.
-
The displacement of the FAM-peptide by the inhibitor will result in a decrease in the HTRF signal. Calculate the IC50 value from the dose-response curve.
Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines.
Objective: To determine the IC50 value of the inhibitor in a cellular context.
Materials:
-
Cancer cell lines (e.g., Bcl-2 dependent cell lines like HL-60 or specific lines from the initial study like H146).
-
Complete cell culture medium.
-
Test compound serially diluted in culture medium.
-
96-well clear or opaque plates (depending on the assay).
-
Reagents for viability assessment (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).
-
Plate reader (luminometer or spectrophotometer).
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[9]
-
Add the viability reagent according to the manufacturer's protocol (e.g., CellTiter-Glo® reagent for luminescence measurement or MTT reagent followed by solubilization for absorbance measurement).
-
Measure the signal using the appropriate plate reader.
-
Normalize the data to the vehicle-treated control cells and plot the results as a percentage of viability versus compound concentration to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the cleavage of key proteins involved in the apoptotic cascade, confirming the mechanism of action of the Bcl-2 inhibitor.
Objective: To confirm that cell death induced by the inhibitor occurs via apoptosis.
Materials:
-
Cell line treated with the test compound at concentrations around the IC50 value.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against cleaved PARP and cleaved Caspase-3.
-
A primary antibody for a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system. An increase in the bands corresponding to cleaved PARP and cleaved Caspase-3 indicates the induction of apoptosis.
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 - Wikipedia [en.wikipedia.org]
- 4. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Characterization of Bcl-2-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 2 (Bcl-2) is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of various cancers, contributing to tumor cell survival and resistance to therapy. Bcl-2-IN-15 is a small molecule inhibitor designed to target the BH3-binding groove of Bcl-2, thereby disrupting its anti-apoptotic function and promoting programmed cell death. These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy and mechanism of action.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 | 363 nM | NCI Leukemia Cell Line | [1] |
Signaling Pathway
The Bcl-2 protein is a central node in the intrinsic apoptosis pathway. Under normal physiological conditions, Bcl-2 sequesters pro-apoptotic proteins like Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane. The release of cytochrome c from the mitochondria is a critical step that initiates the caspase cascade, leading to apoptosis. Bcl-2 inhibitors, such as this compound, bind to Bcl-2, displacing pro-apoptotic proteins and allowing for the induction of apoptosis.
Caption: The Bcl-2 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., NCI leukemia cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3/7 Activity Assay
This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well microplates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 50 µL of complete medium and incubate for 24 hours.
-
Add 50 µL of serially diluted this compound in complete medium to the wells. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours in the dark.
-
Measure the luminescence using a luminometer.
-
Normalize the luminescence signal to the number of cells (can be determined in a parallel plate using a cell viability assay).
Cytochrome c Release Assay (Western Blotting)
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, an upstream event in the intrinsic apoptotic pathway.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer for cytosolic and mitochondrial fractionation
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Treat cells with this compound at various concentrations for the desired time.
-
Harvest the cells and wash with ice-cold PBS.
-
Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercially available kit or a standard protocol.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative amount of cytochrome c in the cytosolic and mitochondrial fractions.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
References
Application Notes: Cell-Based Assays for Bcl-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for conducting cell-based assays with selective inhibitors of the B-cell lymphoma 2 (Bcl-2) protein. The protocols and data presented here use Venetoclax (ABT-199), a potent and selective Bcl-2 inhibitor, as a representative compound for the class. This information is intended to serve as a comprehensive resource for researchers evaluating the efficacy and mechanism of action of Bcl-2 inhibitors in cancer cell lines.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] The family includes both pro-apoptotic members (e.g., Bax, Bak, Bim, Puma) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[1][3][4] In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[5][6][7]
Selective Bcl-2 inhibitors are a class of targeted therapies designed to restore the natural process of apoptosis in cancer cells.[5][8] By binding to the BH3-homology groove of the Bcl-2 protein, these inhibitors prevent Bcl-2 from sequestering pro-apoptotic proteins.[8][9] This frees pro-apoptotic proteins like Bim, which can then activate Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[1][9]
Mechanism of Action of a Selective Bcl-2 Inhibitor
The mechanism of action for a selective Bcl-2 inhibitor, such as Venetoclax, involves the disruption of protein-protein interactions that are critical for cell survival. In cancer cells overexpressing Bcl-2, the anti-apoptotic function of Bcl-2 is dominant, leading to the sequestration of pro-apoptotic "activator" BH3-only proteins (like Bim) and preventing the activation of "effector" proteins (Bax and Bak).
A selective Bcl-2 inhibitor acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Bcl-2.[9] This competitive binding displaces the activator BH3-only proteins. Once liberated, these activators can directly engage and activate Bax and Bak. Activated Bax and Bak then oligomerize on the mitochondrial outer membrane, forming pores that lead to MOMP.[1][4] This is the "point-of-no-return" for apoptosis, as it triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, initiating the caspase cascade and executing cell death.[9][10]
Data Presentation: In Vitro Activity of Venetoclax
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Venetoclax in various cancer cell lines. Sensitivity to Bcl-2 inhibition often correlates with high Bcl-2 expression and low levels of other anti-apoptotic proteins like Mcl-1 and Bcl-xL.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (nM) | Reference |
| KCNR | Neuroblastoma | MTT | 72 | ~10 | [11] |
| SJNB12 | Neuroblastoma | MTT | 72 | ~10 | [11] |
| CHP126 | Neuroblastoma | MTT | 72 | ~10 | [11] |
| BCWM.1/IR | Waldenström's Macroglobulinemia | MTS | 48 | ~5100 | [12] |
| MWCL-1/IR | Waldenström's Macroglobulinemia | MTS | 48 | ~5100 | [12] |
| Ba/F3 EML4-ALKG1202R | NSCLC Model | Not Specified | Not Specified | 1238 | [13] |
| Ba/F3 EML4-ALKWT | NSCLC Model | Not Specified | Not Specified | 2620 | [13] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vitro effects of a Bcl-2 inhibitor.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a Bcl-2 inhibitor on cell viability and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Bcl-2 inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Bcl-2 inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle control (e.g., DMSO) and untreated control wells.
-
-
Incubation:
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Bcl-2 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates (e.g., 0.5 x 10^6 cells/well) and allow them to attach overnight.
-
Treat cells with the Bcl-2 inhibitor at desired concentrations (e.g., IC50 and 5x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
For adherent cells, collect the supernatant (containing floating cells) and detach the adherent cells using trypsin. Combine all cells. For suspension cells, simply collect the cells.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.[10]
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples immediately using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter.
-
Analyze the FITC (Annexin V) and PI signals to differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Protocol 3: Intracellular Bcl-2 Protein Detection by Flow Cytometry
This protocol allows for the quantification of intracellular Bcl-2 protein levels, which can be correlated with sensitivity to inhibitors.
Materials:
-
Cell suspension
-
FACS tubes
-
PBS
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™ kit)
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated anti-Bcl-2 antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Aliquot approximately 1 x 10^6 cells per FACS tube.[10]
-
Wash the cells once with 200 µL of PBS.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution.
-
Incubate for 20-60 minutes on ice in the dark.[10]
-
-
Washing:
-
Add 1 mL of 1X Permeabilization/Wash buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in 100 µL of Permeabilization/Wash buffer containing the fluorochrome-conjugated anti-Bcl-2 antibody or the corresponding isotype control.
-
Incubate for 30-60 minutes on ice in the dark.[10]
-
-
Final Wash and Resuspension:
-
Wash the cells twice with 1 mL of Permeabilization/Wash buffer.
-
Resuspend the final cell pellet in 200-500 µL of FACS buffer (e.g., PBS with 1% BSA).
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer.
-
Compare the mean fluorescence intensity (MFI) of the Bcl-2 stained samples to the isotype control to determine the relative expression level of Bcl-2.
-
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. Bcl-2 - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of the anti-apoptotic protein BCL2 in EML4-ALK cell models as a second proposed therapeutic target for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bcl-2 Inhibitor Venetoclax (ABT-199) in Cancer Cell Apoptosis
Disclaimer: Initial searches for "Bcl-2-IN-15" did not yield specific information. Therefore, these application notes and protocols are provided for the well-characterized and FDA-approved Bcl-2 inhibitor, Venetoclax (ABT-199) , as a representative example for researchers, scientists, and drug development professionals interested in targeting the Bcl-2-mediated apoptotic pathway in cancer cells.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[1][2] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to therapy.[3][4] Venetoclax (ABT-199) is a potent and selective small-molecule inhibitor of Bcl-2.[3] It acts as a BH3-mimetic, binding with high affinity to the BH3-binding groove of Bcl-2, thereby displacing pro-apoptotic proteins like BIM.[4][5] This action liberates pro-apoptotic effectors such as BAX and BAK, which can then oligomerize at the mitochondrial outer membrane, leading to its permeabilization, cytochrome c release, caspase activation, and ultimately, apoptosis.[4][6] These application notes provide an overview of the use of Venetoclax to induce apoptosis in cancer cells, including quantitative data on its efficacy and detailed experimental protocols.
Quantitative Data: Efficacy of Venetoclax (ABT-199) in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal lethal concentration (LC50) values of Venetoclax in various cancer cell lines, demonstrating its cytotoxic and anti-proliferative effects.
| Cell Line | Cancer Type | Assay Type | Time Point (hours) | IC50 / LC50 (µM) | Reference(s) |
| OCI-AML3 | Acute Myeloid Leukemia | CCK-8 | 24 | >10 | [7] |
| OCI-AML3 | Acute Myeloid Leukemia | CCK-8 | 48 | >10 | [7] |
| OCI-AML3 | Acute Myeloid Leukemia | CCK-8 | 72 | 11 - 42 | [7][8] |
| THP-1 | Acute Myeloid Leukemia | CCK-8 | 24 | ~5 | [7] |
| THP-1 | Acute Myeloid Leukemia | CCK-8 | 48 | ~1 | [7] |
| THP-1 | Acute Myeloid Leukemia | CCK-8 | 72 | <1 | [7] |
| MV4-11 | Acute Myeloid Leukemia | CCK-8 | 24 | <0.1 | [7][8] |
| MV4-11 | Acute Myeloid Leukemia | CCK-8 | 48 | <0.1 | [7][8] |
| MV4-11 | Acute Myeloid Leukemia | CCK-8 | 72 | <0.1 | [7][8] |
| MOLM13 | Acute Myeloid Leukemia | CCK-8 | 24 | <0.1 | [7][8] |
| MOLM13 | Acute Myeloid Leukemia | CCK-8 | 48 | <0.1 | [7][8] |
| MOLM13 | Acute Myeloid Leukemia | CCK-8 | 72 | <0.1 | [7][8] |
| KCNR | Neuroblastoma | MTT | 72 | ~0.1 | [6] |
| CHP126 | Neuroblastoma | MTT | 72 | ~0.1 | [6] |
| SJNB12 | Neuroblastoma | MTT | 72 | ~0.1 | [6] |
| Human Renal Cancer | Renal Cancer | SRB | 48 | 2.6 | [9] |
| Human NSCLC | Non-Small Cell Lung Cancer | SRB | 48 | 2.7 | [9] |
| Human Breast Cancer | Breast Cancer | SRB | 48 | 2.77 | [9] |
| Human Colon Cancer | Colon Cancer | SRB | 48 | 2.85 | [9] |
| Human Ovarian Cancer | Ovarian Cancer | SRB | 48 | 3.33 | [9] |
| Human CNS Cancer | Central Nervous System Cancer | SRB | 48 | 3.35 | [9] |
| T-ALL Blast Cells | T-cell Acute Lymphoblastic Leukemia | MTT | - | 2.6 | [10] |
| B-ALL Blast Cells | B-cell Acute Lymphoblastic Leukemia | MTT | - | 0.69 | [10] |
Note: IC50/LC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Bcl-2 signaling pathway and the mechanism of action of Venetoclax.
Caption: General experimental workflow for evaluating the efficacy of Venetoclax.
Caption: Logical relationship of Venetoclax's effects leading to apoptosis.
Experimental Protocols
This protocol is for determining the cytotoxic effect of Venetoclax on cancer cells.
Materials:
-
Cancer cell lines (e.g., MOLM13, MV-4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Venetoclax (ABT-199)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 0.1 N HCl in isopropanol)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed 2 x 10^4 viable cells per well in a 96-well plate in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of Venetoclax in DMSO. Further dilute the stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1 nM to 50 µM).
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of Venetoclax or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following Venetoclax treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Venetoclax (ABT-199)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Venetoclax or vehicle control for the desired time period (e.g., 4, 8, or 24 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
This protocol is for detecting changes in the expression levels of Bcl-2 family proteins upon Venetoclax treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Venetoclax (ABT-199)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Mcl-1, Bax, Bak, BIM, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Venetoclax as described previously. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometric analysis of the bands can be performed to quantify the relative protein expression levels, normalized to the loading control.
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 3. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 5. droracle.ai [droracle.ai]
- 6. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Apoptosis Induced by a Bcl-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Bcl-2 and Apoptosis
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development.[1][2] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[3][4] This family includes both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (e.g., Bax, Bak, Bad, Bid, Puma, Noxa). The balance between these opposing factions determines the cell's fate.[3] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[2][4]
Mechanism of Action of Bcl-2 Inhibitors
Bcl-2 inhibitors, also known as BH3 mimetics, are a class of targeted therapies designed to restore the apoptotic potential of cancer cells.[2] These small molecules mimic the action of pro-apoptotic BH3-only proteins.[4] They bind with high affinity to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, thereby displacing pro-apoptotic proteins like Bim.[4] This neutralization of anti-apoptotic proteins unleashes the pro-apoptotic effectors Bax and Bak.[4] Activated Bax and Bak then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately executing apoptosis.[3][4]
Note on Bcl-2-IN-15: Publicly available scientific literature and datasheets providing specific details on the compound "this compound" are limited. The following protocols and data are based on the established principles of well-characterized Bcl-2 inhibitors. Researchers should validate optimal concentrations and incubation times for their specific inhibitor and cell lines.
Experimental Protocols
I. Cell Culture and Treatment with a Bcl-2 Inhibitor
This protocol describes the general procedure for treating adherent or suspension cells with a Bcl-2 inhibitor prior to flow cytometry analysis.
Materials:
-
Cell line of interest (e.g., a hematological malignancy cell line with known Bcl-2 dependence)
-
Complete cell culture medium
-
Bcl-2 inhibitor (e.g., a well-characterized compound like Venetoclax or ABT-737, as a proxy for this compound)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to attach overnight.
-
Suspension cells: Seed cells in a 6-well plate at a density of 0.5-1 x 10^6 cells/mL.
-
-
Compound Preparation: Prepare a stock solution of the Bcl-2 inhibitor in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium and add fresh medium containing the desired concentrations of the Bcl-2 inhibitor or vehicle control. A typical concentration range for initial experiments could be from 10 nM to 10 µM.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours) to assess the time-dependent effects of the inhibitor.
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Proceed to Staining: The cells are now ready for apoptosis analysis using Annexin V and Propidium Iodide staining.
II. Apoptosis Analysis by Flow Cytometry using Annexin V and Propidium Iodide (PI)
This protocol details the staining procedure to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.
Materials:
-
Harvested and washed cells from Protocol I
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Flow Cytometry Analysis:
-
Controls:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Gating Strategy:
-
Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
-
Interpretation of Results:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes due to handling)
-
Data Presentation
The quantitative data obtained from flow cytometry experiments can be summarized in tables for clear comparison.
Table 1: Dose-Dependent Effect of a Representative Bcl-2 Inhibitor on Apoptosis in a Cancer Cell Line (e.g., at 24 hours)
| Treatment Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 nM | 85.7 ± 3.5 | 8.1 ± 1.2 | 6.2 ± 1.0 |
| 100 nM | 60.3 ± 4.2 | 25.4 ± 2.5 | 14.3 ± 1.8 |
| 1 µM | 25.1 ± 3.8 | 45.8 ± 3.1 | 29.1 ± 2.6 |
| 10 µM | 10.5 ± 2.5 | 50.2 ± 4.0 | 39.3 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments. This is example data and will vary based on the cell line and specific inhibitor used.
Table 2: Time-Course of Apoptosis Induction by a Representative Bcl-2 Inhibitor (e.g., at 1 µM)
| Incubation Time (hours) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 | 96.1 ± 1.8 | 2.0 ± 0.5 | 1.9 ± 0.4 |
| 6 | 78.4 ± 4.5 | 15.3 ± 2.1 | 6.3 ± 1.1 |
| 12 | 55.2 ± 5.1 | 30.7 ± 3.3 | 14.1 ± 2.0 |
| 24 | 25.1 ± 3.8 | 45.8 ± 3.1 | 29.1 ± 2.6 |
| 48 | 8.9 ± 2.2 | 35.6 ± 4.5 | 55.5 ± 5.1 |
Data are presented as mean ± standard deviation from three independent experiments. This is example data and will vary based on the cell line and specific inhibitor used.
Mandatory Visualizations
Caption: Bcl-2 Signaling Pathway and Mechanism of Bcl-2 Inhibitors.
Caption: Experimental Workflow for Flow Cytometry Analysis of Apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Bcl-2-IN-15 and Apoptosis Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Bcl-2-IN-15, a small molecule inhibitor of the Bcl-2 protein, in apoptosis assays. Inconsistent results can arise from various factors, from compound handling to assay-specific technicalities. This guide is designed to help you identify and resolve these common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a BH3 mimetic, designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, BAD).[1][2] In healthy cells, anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins, preventing apoptosis.[1][3][4] this compound binds to the BH3-binding groove on Bcl-2, displacing pro-apoptotic proteins.[2][5] This leads to the activation of BAX and BAK, which oligomerize and permeabilize the outer mitochondrial membrane, releasing cytochrome c and initiating the caspase cascade that culminates in apoptosis.[1][3][4]
Q2: I am not observing a dose-dependent increase in apoptosis with this compound. What are the possible reasons?
Several factors could contribute to a lack of dose-response:
-
Compound Insolubility or Instability: this compound, like many small molecules, may have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your cell culture medium.[6] Precipitated compound will not be biologically active. Additionally, the stability of the compound in your experimental conditions (e.g., temperature, light exposure) should be considered.[7]
-
Incorrect Concentration Range: The effective concentration of this compound can be highly cell-line dependent. You may need to perform a broader dose-response experiment to identify the optimal concentration range for your specific cell line.
-
Cell Line Resistance: Some cell lines may be intrinsically resistant to Bcl-2 inhibition due to high expression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL, which are not targeted by this compound.[8][9][10]
-
Insufficient Incubation Time: Apoptosis is a time-dependent process. It is possible that the selected time point is too early to detect a significant increase in cell death. A time-course experiment is recommended to determine the optimal incubation period.
Q3: My Annexin V/PI staining results are ambiguous. What could be the problem?
Ambiguous Annexin V/PI results are a common issue. Here are some troubleshooting tips:
-
High Background in Control Group: This could be due to mechanical stress during cell harvesting, leading to membrane damage and false positives.[11][12] Ensure gentle cell handling and consider using a cell scraper instead of trypsinization if your cells are sensitive.
-
High Percentage of PI-positive only cells: This may indicate that the cells are rapidly undergoing necrosis or that the chosen time point is too late, and the cells have already progressed past the early apoptotic stage.[13] Consider reducing the incubation time or the concentration of this compound.
-
Poor Separation of Cell Populations: This can result from incorrect compensation settings on the flow cytometer or issues with the staining protocol.[11] Always include single-color controls to set up proper compensation.
Troubleshooting Guides
Inconsistent Annexin V/PI Staining Results
| Problem | Possible Cause | Recommended Solution |
| High percentage of Annexin V+/PI+ cells in the negative control | Mechanical damage to cells during harvesting. | Handle cells gently. Avoid harsh pipetting or vortexing. Consider using cell-detachment solutions other than trypsin.[11] |
| Overgrowth of cell culture. | Use cells in the logarithmic growth phase. | |
| Weak or no Annexin V signal in the positive control | Reagents have expired or were stored improperly. | Use fresh reagents and verify storage conditions. |
| Insufficient concentration of the positive control stimulus. | Optimize the concentration and incubation time of the positive control (e.g., staurosporine). | |
| High percentage of PI-positive only cells with this compound treatment | The concentration of this compound is too high, inducing rapid necrosis. | Perform a dose-response experiment with a wider range of lower concentrations.[6] |
| The incubation time is too long, and cells have progressed to late-stage apoptosis/necrosis. | Conduct a time-course experiment to identify earlier time points for analysis.[13] | |
| Poor separation between live, apoptotic, and necrotic populations | Incorrect flow cytometer settings (compensation, voltages). | Use single-stain controls to set proper compensation and voltages.[11] |
| Cell clumps are present in the sample. | Filter the cell suspension through a nylon mesh before analysis. |
Issues with Caspase Activity Assays
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence/luminescence in control wells | Autofluorescence of the compound or cells. | Run a parallel experiment with this compound in cell-free media to check for compound interference. |
| Reagent precipitation. | Warm reagents to 37°C and mix well before use.[14] | |
| No significant increase in caspase activity with this compound treatment | The chosen time point is too early or too late. | Perform a time-course experiment to capture the peak of caspase activity. |
| The cell line uses a caspase-independent cell death pathway. | Consider using alternative apoptosis assays like TUNEL or Annexin V/PI staining. | |
| Chemical interference of this compound with the assay components.[15] | Test for interference by adding this compound to a reaction with purified active caspase. |
Unreliable TUNEL Assay Results
| Problem | Possible Cause | Recommended Solution |
| High background staining in the negative control | Excessive DNA fragmentation due to harsh sample preparation. | Optimize fixation and permeabilization steps. Use fresh, high-quality reagents.[16][17] |
| Over-digestion with Proteinase K. | Titrate the concentration and incubation time of Proteinase K.[18] | |
| Weak or no signal in the positive control | Inefficient labeling by the TdT enzyme. | Use a DNase I-treated positive control to verify enzyme activity. Ensure reagents are not expired.[14][18] |
| Insufficient permeabilization. | Optimize the permeabilization step to allow the TdT enzyme access to the nucleus.[19] | |
| Inconsistent staining within the same treatment group | Uneven reagent application or washing. | Ensure complete and uniform coverage of the sample with reagents and perform thorough washes.[16] |
| Cell density is too high or too low. | Optimize the cell seeding density to ensure a monolayer. |
Experimental Protocols
General Protocol for Annexin V/PI Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Treatment: Treat cells with varying concentrations of this compound and appropriate vehicle controls (e.g., DMSO). Include a positive control for apoptosis (e.g., staurosporine).
-
Harvesting: After the desired incubation period, gently collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12]
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Caption: Intrinsic apoptosis pathway and the role of Bcl-2.
Caption: General workflow for apoptosis assays.
Caption: Troubleshooting decision tree.
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 7. Antiapoptotic potency of Bcl-2 proteins primarily relies on their stability, not binding selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Failure to induce apoptosis via BCL-2 family proteins underlies lack of efficacy of combined MEK and PI3K inhibitors for KRAS mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic mapping of BCL-2 gene dependencies in cancer reveals molecular determinants of BH3 mimetic sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. arcegen.com [arcegen.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. yeasenbio.com [yeasenbio.com]
- 19. researchgate.net [researchgate.net]
Bcl-2-IN-15 precipitation in cell culture media
Troubleshooting Guides
Precipitation of Bcl-2-IN-15 in cell culture media is a common issue stemming from its likely hydrophobic nature. The table below outlines potential causes and solutions to address this problem.
| Potential Cause | Recommended Solution | Additional Notes |
| Poor Solubility in Aqueous Media | Prepare a high-concentration stock solution in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][2] | Most Bcl-2 inhibitors exhibit low solubility in aqueous buffers.[1] |
| High Final Concentration of Organic Solvent | Keep the final concentration of the organic solvent in the cell culture media as low as possible, ideally below 0.5%, and for sensitive primary cells, not exceeding 0.1%.[3] | High concentrations of solvents like DMSO can be cytotoxic to cells.[3] Always include a vehicle control (media with the same concentration of solvent) in your experiments.[3] |
| "Salting Out" Effect | When diluting the stock solution, add it to the media dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion. Avoid adding the stock solution directly to a small volume of media. | Rapidly adding a concentrated organic stock to an aqueous solution can cause the compound to crash out of solution. |
| Interaction with Media Components | Consider using a serum-free or low-serum media for the initial dilution of this compound before adding it to the final culture conditions. | Components in fetal bovine serum (FBS) can sometimes interact with small molecules, leading to precipitation or inactivation. |
| Temperature Effects | Prepare the final dilution in media that has been pre-warmed to 37°C. | Some compounds are less soluble at lower temperatures. |
| Use of Co-solvents or Surfactants | If precipitation persists, consider the use of co-solvents like PEG400 or non-ionic surfactants such as Tween 80 or Tween 20 in your stock or final media preparation.[4] | These should be used with caution and at very low concentrations, as they can have their own effects on cells. Extensive validation is required. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: While specific data for this compound is unavailable, hydrophobic Bcl-2 inhibitors are typically dissolved in organic solvents like DMSO or 100% ethanol.[1][2] It is recommended to start with DMSO to prepare a concentrated stock solution.
Q2: What is a safe concentration of DMSO to use in my cell culture?
A2: Most cell lines can tolerate DMSO concentrations up to 0.5% with minimal cytotoxic effects. However, for primary cells or particularly sensitive cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[3]
Q3: My this compound precipitates immediately when I add it to the media. What should I do?
A3: This is likely due to the hydrophobic nature of the compound crashing out of the aqueous solution. To mitigate this, try the following:
-
Ensure your stock solution is fully dissolved.
-
Add the stock solution to your pre-warmed media dropwise while gently mixing.
-
Consider a serial dilution approach, where you first dilute the stock in a smaller volume of media before adding it to the final culture volume.
Q4: Can I sonicate my this compound solution to help it dissolve?
A4: Sonication can be a useful technique to aid in the dissolution of hydrophobic compounds in the initial stock solution preparation.[3] However, it should be done carefully to avoid heating the sample, which could degrade the compound.
Q5: Should I filter my final this compound-containing media?
A5: It is generally recommended to sterile-filter your complete cell culture media. If you are adding the this compound from a concentrated, sterile-filtered stock solution to sterile media in a sterile environment, further filtration may not be necessary. However, if you observe any precipitate, filtration will remove the insoluble compound, leading to an unknown final concentration in your experiment. The goal should be to achieve a clear solution without precipitation.
Experimental Protocols
Protocol for Solubilizing and Diluting this compound for Cell Culture
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration. c. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Preparation of Working Solution in Cell Culture Media: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the required volume of cell culture media to 37°C. c. To achieve a final concentration of 10 µM, for example, you will need to perform a 1:1000 dilution. d. Recommended Method (to avoid precipitation): While gently swirling the tube of pre-warmed media, add the required volume of the stock solution drop by drop. For instance, to make 10 mL of media with 10 µM this compound, add 10 µL of the 10 mM stock solution to the 10 mL of media. e. Gently mix the final solution by inverting the tube several times. Do not vortex vigorously as this can cause foaming and protein denaturation in serum-containing media. f. Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
References
Minimizing batch-to-batch variation of Bcl-2-IN-15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation of Bcl-2-IN-15 and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key anti-apoptotic protein that promotes cell survival by binding to and sequestering pro-apoptotic proteins like Bax and Bak.[1][2] By inhibiting Bcl-2, this compound disrupts this interaction, freeing pro-apoptotic proteins to initiate the mitochondrial pathway of apoptosis, also known as the intrinsic pathway, leading to programmed cell death.[3] This makes it a valuable tool for studying apoptosis and for cancer research, as many cancer cells overexpress Bcl-2 to evade cell death.[4][5]
Q2: What are the most critical factors to consider to ensure the quality and consistency of this compound?
A2: To ensure reliable and reproducible data, it is crucial to consider the following four parameters for each new batch of this compound:
-
Chemistry: The chemical structure and purity of the compound should be verified. Avoid impurities and byproducts from synthesis, which can be a significant source of variability.
-
Potency: The inhibitory activity (e.g., IC50 or Ki values) should be consistent across batches.[6]
-
Selectivity: The inhibitor's specificity for Bcl-2 over other Bcl-2 family members (like Bcl-xL or Mcl-1) should be confirmed, as off-target effects can lead to misleading results.
-
Solubility and Stability: Consistent solubility and stability in your experimental media are critical for achieving the desired effective concentration.[6]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound, like many small molecule inhibitors, is often hydrophobic. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For storage, it is recommended to keep the stock solution at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: What are common sources of batch-to-batch variation with small molecule inhibitors like this compound?
A4: Batch-to-batch variation can arise from several factors related to the manufacturing and handling of the compound.[7] These include inconsistencies in the chemical synthesis process leading to different impurity profiles, variations in the physical properties of the solid compound (e.g., crystal form, particle size) that affect solubility, and degradation of the compound due to improper storage or handling.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Batch-to-batch variation in compound potency. 2. Inaccurate serial dilutions. 3. Cell passage number and health. 4. Variations in assay conditions (e.g., incubation time, cell density). | 1. Perform a dose-response curve for each new batch to confirm its potency. 2. Use calibrated pipettes and prepare fresh dilutions for each experiment. 3. Maintain a consistent cell passage number and ensure cells are healthy and in the logarithmic growth phase. 4. Standardize all assay parameters and document them meticulously. |
| Precipitation of the compound in cell culture media | 1. Poor aqueous solubility of this compound. 2. The final concentration of DMSO is too low to maintain solubility. 3. Interaction with components of the cell culture media (e.g., serum proteins). | 1. Determine the maximum soluble concentration in your specific media. 2. Ensure the final DMSO concentration is sufficient to keep the compound in solution, but not high enough to cause cellular toxicity (typically <0.5%). 3. Consider using a formulation with solubility enhancers, if compatible with your experimental system. |
| Loss of inhibitory activity over time | 1. Degradation of the compound in stock solution or working dilutions. 2. Instability of the compound in the experimental buffer or media. | 1. Aliquot stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. 2. Assess the stability of this compound in your experimental media over the time course of your experiment. |
| High background signal or off-target effects | 1. The compound concentration used is too high. 2. The compound may inhibit other proteins or cellular processes. 3. Impurities in the compound batch. | 1. Use the lowest effective concentration possible based on dose-response curves. 2. Include appropriate negative controls, such as a structurally similar but inactive analog, if available. 3. Verify the purity of each new batch using methods like HPLC/MS. |
Experimental Protocols
Protocol 1: Quality Control of a New Batch of this compound
-
Purity Assessment using High-Performance Liquid Chromatography (HPLC):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Run a gradient elution program to separate the main compound from any impurities.
-
Analyze the chromatogram to determine the purity of the compound, which should ideally be >95%.
-
-
Identity Confirmation using Mass Spectrometry (MS):
-
Infuse the sample into a mass spectrometer.
-
Acquire the mass spectrum and compare the observed molecular weight with the expected molecular weight of this compound.
-
-
Potency Determination using a Cell-Based Apoptosis Assay:
-
Plate a cancer cell line known to be sensitive to Bcl-2 inhibition (e.g., a lymphoma or leukemia cell line with high Bcl-2 expression).
-
Treat the cells with a range of concentrations of the new batch of this compound.
-
Include a positive control (a previously validated batch of this compound or another known Bcl-2 inhibitor) and a negative control (vehicle, e.g., DMSO).
-
After a suitable incubation period, assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value and compare it to the expected value and the positive control.
-
Data Presentation
Table 1: Representative Quality Control Data for Two Batches of this compound
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (HPLC) | 98.5% | 95.2% | > 95% |
| Molecular Weight (MS) | 450.52 (Expected: 450.53) | 450.54 (Expected: 450.53) | ± 0.5 Da of expected |
| IC50 (Cell Line X) | 1.2 µM | 1.5 µM | Within 2-fold of reference |
| Solubility in Media | 50 µM | 45 µM | > 10x IC50 |
Visualizations
Caption: Bcl-2 signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. What are Bcl-2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. BCL2 and miR-15/16: from gene discovery to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Venetoclax: A Comparative Analysis of its Selectivity for Bcl-2 Family Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding selectivity of Venetoclax (formerly ABT-199), a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, against other key members of the anti-apoptotic Bcl-2 family. The information presented herein is supported by experimental data from established biochemical assays and is intended to inform research and drug development efforts targeting apoptosis pathways.
Selectivity Profile of Venetoclax
Venetoclax was developed through a rational design approach to achieve high affinity and selectivity for Bcl-2, thereby minimizing off-target effects, such as the thrombocytopenia observed with less selective inhibitors that also target Bcl-xL.[1] The binding affinities of Venetoclax for key anti-apoptotic Bcl-2 family proteins are summarized in the table below.
| Protein | Binding Affinity (Ki) | Selectivity vs. Bcl-2 |
| Bcl-2 | < 0.01 nM[2][3][4] | - |
| Bcl-xL | 48 nM[2][5] | > 4800-fold |
| Bcl-w | 245 nM[2][5] | > 24500-fold |
| Mcl-1 | No measurable binding (>444 nmol/L)[2][5] | > 44400-fold |
| A1/Bfl-1 | Weak binding (500-fold weaker than Bcl-2, Bcl-xL, Bcl-w) | Not specifically quantified in direct comparison to Venetoclax, but generally low affinity for pan-Bcl-2 inhibitors. |
Data Interpretation: The subnanomolar binding affinity (Ki < 0.01 nM) of Venetoclax for Bcl-2 underscores its high potency.[2][3][4] In stark contrast, its affinity for other anti-apoptotic family members, Bcl-xL and Bcl-w, is significantly lower, with Ki values of 48 nM and 245 nM, respectively.[2][5] This translates to a selectivity of over three orders of magnitude for Bcl-2 compared to Bcl-xL and Bcl-w.[2] Importantly, Venetoclax shows no significant binding to Mcl-1, a common mechanism of resistance to other Bcl-2 inhibitors.[2][5] This high selectivity is crucial for its clinical efficacy and safety profile.
Experimental Methodologies
The binding affinities of Venetoclax and other BH3 mimetics are typically determined using in vitro biochemical assays. The two primary methods employed are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening.[6][7][8] It measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. In the context of Bcl-2 inhibition, a labeled BH3 peptide (e.g., from Bim or Bad) is used as a tracer that binds to a labeled Bcl-2 family protein. When the tracer binds, the donor and acceptor are in close proximity, resulting in a FRET signal. An inhibitor, such as Venetoclax, competes with the tracer for binding to the Bcl-2 protein, leading to a decrease in the FRET signal in a dose-dependent manner.
Generalized Protocol:
-
Reagent Preparation: Recombinant, purified Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and a fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3) are prepared in an appropriate assay buffer. The Bcl-2 protein is often tagged (e.g., with GST or His) and paired with a corresponding labeled antibody (e.g., anti-GST-Terbium) to serve as the FRET donor, while the labeled peptide's fluorophore (e.g., FITC) acts as the acceptor.
-
Assay Plate Setup: The assay is typically performed in a 96-well or 384-well plate format.
-
Reaction Mixture: The Bcl-2 family protein, the fluorescently labeled BH3 peptide, and the donor-labeled antibody are incubated together in the assay wells.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., Venetoclax) are added to the wells. Control wells with no inhibitor (maximum FRET) and wells with no Bcl-2 protein (background) are included.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.[9][10]
-
Signal Detection: The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements, typically with an excitation wavelength around 340 nm and emission wavelengths for both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm).[9]
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The percentage of inhibition is determined relative to the control wells, and IC50 values are calculated by fitting the data to a dose-response curve. Ki values can then be derived from the IC50 values using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Assay
Principle: FP is another common method for measuring molecular interactions in solution.[11][12] It is based on the principle that a small, fluorescently labeled molecule (the tracer, in this case, a BH3 peptide) tumbles rapidly in solution, leading to depolarization of plane-polarized excitation light. When the tracer binds to a larger protein (a Bcl-2 family member), its tumbling is slowed, and the emitted light remains more polarized. An inhibitor competes with the tracer for binding, causing a decrease in fluorescence polarization.
Generalized Protocol:
-
Reagent Preparation: Similar to the TR-FRET assay, purified Bcl-2 family proteins and a fluorescently labeled BH3 peptide (e.g., FITC-Bad BH3) are required.[12]
-
Assay Plate Setup: The assay is performed in a suitable microplate format.
-
Reaction Mixture: The Bcl-2 family protein and the fluorescently labeled BH3 peptide are incubated together in the wells.
-
Inhibitor Addition: Serial dilutions of the inhibitor are added to the wells.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Signal Detection: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: The change in millipolarization units (mP) is measured. IC50 values are determined from the dose-response curve, and Ki values are subsequently calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Bcl-2 family protein interactions in the intrinsic apoptosis pathway and a typical workflow for assessing inhibitor selectivity.
Caption: Bcl-2 family interactions in the intrinsic apoptosis pathway.
Caption: Workflow for determining Bcl-2 inhibitor selectivity.
References
- 1. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential of venetoclax (ABT-199) in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hybrid In Silico and TR-FRET-Guided Discovery of Novel BCL-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing Bcl-2-IN-15 to Venetoclax (ABT-199)
An Objective Comparison of Bcl-2 Family Inhibitors: A Guide for Researchers
Executive Summary
B-cell lymphoma 2 (Bcl-2) proteins are crucial regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of various cancers, contributing to tumor cell survival and resistance to therapy. This has led to the development of targeted therapies known as Bcl-2 inhibitors. This guide provides a comparative overview of Bcl-2 inhibitors, with a primary focus on the well-established drug Venetoclax (ABT-199) .
Note on "Bcl-2-IN-15": Extensive searches for a compound named "this compound" did not yield any specific information regarding a Bcl-2 inhibitor with this designation. It is possible that this is an internal, preclinical compound name not yet disclosed in public literature, or a misnomer. Therefore, a direct comparison with Venetoclax is not feasible at this time. This guide will instead provide a comprehensive analysis of Venetoclax and a general overview of the Bcl-2 inhibitor landscape to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction to Bcl-2 and Apoptosis
The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. In healthy cells, a delicate balance between these proteins ensures normal cellular homeostasis. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins sequesters pro-apoptotic proteins, preventing the initiation of apoptosis and leading to uncontrolled cell proliferation.
Bcl-2 inhibitors, also known as BH3 mimetics, are a class of drugs designed to mimic the action of the BH3 domain of pro-apoptotic proteins. They bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins and thereby triggering the apoptotic cascade.
Venetoclax (ABT-199): A Potent and Selective Bcl-2 Inhibitor
Venetoclax is a first-in-class, orally bioavailable small molecule that selectively inhibits Bcl-2. Its high affinity and selectivity for Bcl-2 over other anti-apoptotic proteins like Bcl-xL and Mcl-1 contribute to its potent anti-tumor activity while minimizing off-target effects, such as thrombocytopenia, which can be associated with less selective inhibitors.
Mechanism of Action of Venetoclax
The mechanism of action of Venetoclax involves the restoration of the intrinsic apoptotic pathway.
Caption: Mechanism of Venetoclax-induced apoptosis.
Quantitative Data for Venetoclax
The following table summarizes key quantitative data for Venetoclax based on preclinical studies.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | ||
| Bcl-2 | <0.01 nM | [1] |
| Bcl-xL | 48 nM | [1] |
| Bcl-w | 245 nM | [1] |
| Mcl-1 | >444 nM | [1] |
| Cellular Activity (EC50) | ||
| RS4;11 (Bcl-2 dependent cell line) | 8 nM | [1] |
| FL5.12-Bcl-2 (Bcl-2 dependent cell line) | 4 nM | [1] |
| FL5.12-Bcl-xL (Bcl-xL dependent cell line) | 261 nM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate Bcl-2 inhibitors.
Cell Viability Assay (e.g., MTS or CellTiter-Glo® Assay)
Objective: To determine the effect of a Bcl-2 inhibitor on the proliferation of cancer cell lines.
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Bcl-2 inhibitor (e.g., Venetoclax) and a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Caption: Workflow for a typical cell viability assay.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cells treated with a Bcl-2 inhibitor.
Methodology:
-
Treat cells with the Bcl-2 inhibitor at various concentrations and for different time points.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
The Broader Landscape of Bcl-2 Inhibitors
While Venetoclax is a leading Bcl-2 inhibitor, research into other inhibitors targeting different members of the Bcl-2 family is ongoing. These include:
-
Navitoclax (ABT-263): A dual inhibitor of Bcl-2 and Bcl-xL. While effective, its inhibition of Bcl-xL is associated with on-target thrombocytopenia.
-
Mcl-1 Inhibitors: Several selective Mcl-1 inhibitors are in preclinical and clinical development, as Mcl-1 is a key resistance factor to Venetoclax in some cancers.
-
Bcl-xL Inhibitors: Selective Bcl-xL inhibitors are also being investigated for specific cancer types where Bcl-xL is the primary survival protein.
The development of a diverse portfolio of Bcl-2 family inhibitors is crucial for overcoming resistance and providing personalized treatment options for patients.
Conclusion
Venetoclax has revolutionized the treatment of certain hematological malignancies by potently and selectively targeting Bcl-2. Understanding its mechanism of action and having robust experimental protocols are essential for furthering research in this field. While the identity of "this compound" remains elusive, the principles and methodologies outlined in this guide provide a solid framework for the evaluation and comparison of any novel Bcl-2 family inhibitor. The continued exploration of this critical anti-cancer target holds great promise for the future of oncology.
References
Validation of Venetoclax (ABT-199) as a Specific Bcl-2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Venetoclax (ABT-199), a highly selective B-cell lymphoma 2 (Bcl-2) inhibitor, with other Bcl-2 family inhibitors. The information presented is supported by experimental data to validate the specificity and efficacy of Venetoclax as a potent anti-cancer agent.
Introduction to Bcl-2 and Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic pathway of apoptosis, or programmed cell death.[1][2] This family includes both pro-apoptotic proteins (e.g., BAX, BAK, BIM, BID) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Bcl-w, Mcl-1).[2][3] In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 allows malignant cells to evade apoptosis, leading to tumor progression and resistance to therapy.[4][5] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can bind to and inhibit anti-apoptotic Bcl-2 family members, thereby restoring the cell's ability to undergo apoptosis.[1][6]
Venetoclax (ABT-199): A Highly Selective Bcl-2 Inhibitor
Venetoclax is a second-generation BH3 mimetic designed to specifically inhibit Bcl-2.[7] Its development was a significant advancement over earlier dual inhibitors like Navitoclax (ABT-263), which also inhibit Bcl-xL and are associated with dose-limiting thrombocytopenia due to the essential role of Bcl-xL in platelet survival.[8][9] Venetoclax's high selectivity for Bcl-2 has made it a cornerstone therapy for various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[10][11]
Comparative Analysis of Bcl-2 Inhibitors
The following tables summarize the quantitative data comparing the binding affinity and cellular activity of Venetoclax with other notable Bcl-2 family inhibitors.
Table 1: Binding Affinity (Ki, nM) of Bcl-2 Family Inhibitors
| Inhibitor | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 |
| Venetoclax (ABT-199) | <0.01 | 48 | 245 | >444 |
| Navitoclax (ABT-263) | ≤1 | ≤0.5 | ≤1 | Low Affinity |
| AT-101 (Gossypol) | - | - | - | - |
| Obatoclax (GX15-070) | - | - | - | - |
Data sourced from multiple preclinical studies.[8][12] A lower Ki value indicates a higher binding affinity.
Table 2: Cellular Activity of Bcl-2 Inhibitors
| Inhibitor | Cell Lines | IC50/EC50 | Key Findings |
| Venetoclax (ABT-199) | Neuroblastoma cell lines | Potent in high Bcl-2 expressing lines | Induces apoptosis, BIM displacement from Bcl-2, and cytochrome c release.[8] |
| Venetoclax (ABT-199) | Follicular lymphoma cell lines | FC-TxFL2 (IC50 = 7 nM) | Sensitivity correlates with BCL-2/BIM ratio.[7] |
| Navitoclax (ABT-263) | Lymphoid malignancies | - | Induces thrombocytopenia due to Bcl-xL inhibition.[9] |
| Navitoclax (ABT-263) | Small cell lung cancer | - | Limited single-agent activity in some clinical trials.[13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental validation processes, the following diagrams are provided.
Caption: The Bcl-2 signaling pathway and the mechanism of action of Venetoclax.
Caption: A typical experimental workflow for validating Bcl-2 inhibitors.
Detailed Experimental Protocols
1. Fluorescence Polarization Assay (FPA) for Binding Affinity
-
Objective: To determine the binding affinity (Ki) of inhibitors to Bcl-2 family proteins.
-
Principle: This assay measures the change in polarization of a fluorescently labeled BH3 peptide upon binding to a Bcl-2 family protein. Unbound peptide tumbles rapidly, resulting in low polarization, while the larger protein-peptide complex tumbles slower, leading to high polarization. An inhibitor will compete with the peptide for binding, causing a decrease in polarization.
-
Protocol:
-
Recombinant Bcl-2 family proteins (Bcl-2, Bcl-xL, Bcl-w, Mcl-1) are purified.
-
A fluorescently labeled BH3 peptide (e.g., from BIM or BAD) is used as the probe.
-
In a multi-well plate, a fixed concentration of the protein and the fluorescent peptide are incubated with serial dilutions of the inhibitor.
-
The fluorescence polarization is measured using a plate reader.
-
The data is plotted as polarization versus inhibitor concentration, and the IC50 is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
2. Cell Viability and Apoptosis Assays
-
Objective: To assess the cytotoxic and pro-apoptotic effects of Bcl-2 inhibitors on cancer cells.
-
Protocols:
-
MTT Assay (Cell Viability):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the Bcl-2 inhibitor for a specified time (e.g., 24, 48, 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.
-
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis):
-
Cells are treated with the Bcl-2 inhibitor as described above.
-
Cells are harvested and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
The stained cells are analyzed by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity (late apoptosis/necrosis).[14]
-
-
3. Western Blot for Protein Expression and Displacement
-
Objective: To confirm the on-target effect of the Bcl-2 inhibitor by observing the displacement of pro-apoptotic proteins from Bcl-2 and the release of cytochrome c.
-
Protocol:
-
Cells are treated with the inhibitor and lysed to extract total protein or cellular fractions (cytosolic and mitochondrial).
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Bcl-2, BIM, cytochrome c, and a loading control (e.g., β-actin or α-tubulin).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the co-immunoprecipitation of BIM with Bcl-2 and an increase in cytosolic cytochrome c would indicate on-target activity.[8]
-
4. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and potential toxicity of the Bcl-2 inhibitor in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells to establish tumors.
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The treatment group receives the Bcl-2 inhibitor (e.g., via oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and general health are monitored for signs of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for apoptosis markers). Blood samples can be collected to assess for toxicities like thrombocytopenia.[15]
-
Conclusion
The experimental data strongly support the validation of Venetoclax (ABT-199) as a highly specific and potent Bcl-2 inhibitor. Its selectivity for Bcl-2 over other anti-apoptotic family members, particularly Bcl-xL, translates to a favorable safety profile with reduced thrombocytopenia compared to less specific inhibitors like Navitoclax. The detailed protocols provided in this guide offer a framework for researchers to independently validate the efficacy and specificity of Bcl-2 inhibitors in their own experimental settings.
References
- 1. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired resistance to venetoclax (ABT-199) in t(14;18) positive lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. baxinhibitor.com [baxinhibitor.com]
- 13. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of Bcl-2 Inhibitors: A Guide for Researchers
A note on the requested compound Bcl-2-IN-15: Despite a comprehensive search of scientific literature, chemical databases, and public records, no information was found on a Bcl-2 inhibitor with the designation "this compound." This may indicate that the compound is an early-stage internal candidate not yet disclosed in public forums, a misidentified designation, or a compound that has been discontinued from development.
This guide therefore provides a detailed comparison of two prominent and clinically relevant Bcl-2 family inhibitors: Venetoclax (ABT-199) and Navitoclax (ABT-263) . The structure and content of this guide are designed to meet the user's original request and can serve as a template for evaluating novel inhibitors as data becomes available.
Introduction to Bcl-2 Inhibition
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, prevent programmed cell death by sequestering pro-apoptotic proteins like BIM, BAX, and BAK.[2][3] In many hematological malignancies, the overexpression of these anti-apoptotic proteins is a key survival mechanism, making them compelling therapeutic targets.[4] BH3 mimetic drugs, such as Venetoclax and Navitoclax, function by binding to the BH3-binding groove of anti-apoptotic proteins, releasing pro-apoptotic proteins and triggering cancer cell death.[5][6]
Quantitative Data Comparison
The following tables summarize the binding affinities and cellular potencies of Venetoclax and Navitoclax against key Bcl-2 family proteins.
Table 1: Comparative Binding Affinities (Ki, nM)
| Inhibitor | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 |
| Venetoclax (ABT-199) | <0.01 | 261 | >4800 | No Activity |
| Navitoclax (ABT-263) | ≤1 | ≤1 | ≤1 | Low Affinity |
Data sourced from publicly available literature.[7][8] Note: Ki values represent the dissociation constant, with lower values indicating higher binding affinity.
Table 2: Comparative Cellular Potency (EC50, nM)
| Inhibitor | RS4;11 (Bcl-2 dependent) | FL5.12-Bcl-xL (Bcl-xL dependent) | Platelets (Bcl-xL dependent) |
| Venetoclax (ABT-199) | 8 | 261 | >5000 |
| Navitoclax (ABT-263) | Potent | Potent | Potent |
Data sourced from publicly available literature.[7] Note: EC50 values represent the concentration required to achieve 50% of the maximum effect in cellular assays. Lower values indicate higher potency. Cell lines are selected based on their known dependency on specific anti-apoptotic proteins.
Key Experimental Methodologies
The data presented above are typically generated using the following standard experimental protocols.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
Objective: To determine the binding affinity (Ki) of inhibitors for purified Bcl-2 family proteins.
Protocol:
-
Reagents: Recombinant human Bcl-2, Bcl-xL, or other family proteins tagged with GST; Biotinylated-BIM BH3 peptide; Europium Cryptate-labeled anti-GST antibody (donor); Streptavidin-XL665 (acceptor).
-
Procedure:
-
The tagged Bcl-2 family protein is incubated with the biotinylated-BIM peptide and the test inhibitor at varying concentrations in an assay buffer.
-
After an incubation period (e.g., 1 hour at room temperature), the HTRF detection reagents (Europium-anti-GST and Streptavidin-XL665) are added.
-
The plate is incubated to allow for the formation of the detection complex.
-
-
Data Acquisition: The plate is read on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
-
Analysis: The ratio of the signals (665/620) is calculated. Inhibition of the protein-peptide interaction by the compound results in a decreased HTRF signal. IC50 values are determined from the dose-response curve and converted to Ki values using the Cheng-Prusoff equation.
Cell Viability/Apoptosis Assays
Objective: To determine the potency of inhibitors in inducing cell death in cancer cell lines (EC50).
Protocol (using a Caspase-Glo 3/7 Assay as an example):
-
Cell Culture: Cancer cell lines with known Bcl-2 family dependencies (e.g., RS4;11 for Bcl-2) are cultured under standard conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The inhibitor is added in a serial dilution and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
The Caspase-Glo 3/7 reagent is added to each well according to the manufacturer's instructions. This reagent contains a luminogenic caspase-3/7 substrate.
-
The plate is incubated at room temperature to allow for cell lysis and cleavage of the substrate by activated caspases.
-
-
Data Acquisition: The luminescence, which is proportional to caspase activity, is measured using a plate luminometer.
-
Analysis: The data is normalized to untreated controls, and EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Mandatory Visualizations
Bcl-2 Signaling Pathway and Inhibitor Mechanism
Caption: Mechanism of Bcl-2 inhibitors in the intrinsic apoptosis pathway.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical preclinical evaluation workflow for novel Bcl-2 inhibitors.
Logical Comparison of Venetoclax and Navitoclax
Caption: Key distinguishing features of Venetoclax versus Navitoclax.
References
- 1. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCL2 and miR-15/16: from gene discovery to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. roswellpark.org [roswellpark.org]
Independent verification of Bcl-2-IN-15's anti-leukemic activity
An Independent Review of Bcl-2 Family Inhibitors for Anti-Leukemic Activity
This guide provides a comparative analysis of the anti-leukemic activity of B-cell lymphoma 2 (Bcl-2) family inhibitors, with a focus on the well-established drug Venetoclax. Due to the limited publicly available data on a compound specifically designated "Bcl-2-IN-15," this guide will use Venetoclax as a primary example and compare its performance with other Bcl-2 inhibitors and standard-of-care treatments for leukemia. The information presented is intended for researchers, scientists, and drug development professionals to offer a framework for evaluating novel anti-leukemic compounds.
Introduction to Bcl-2 Inhibition in Leukemia
The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1][2] Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Mcl-1, are often overexpressed in various hematologic malignancies, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[1] This overexpression allows cancer cells to evade apoptosis, contributing to tumor progression and resistance to chemotherapy.[2]
Bcl-2 inhibitors, also known as BH3 mimetics, are a class of targeted therapies designed to restore the apoptotic potential of cancer cells.[2][3] They function by binding to the BH3 domain of anti-apoptotic Bcl-2 proteins, preventing them from sequestering pro-apoptotic proteins like BIM, BAX, and BAK.[4][5] This leads to the activation of the mitochondrial apoptosis pathway, resulting in cancer cell death.[5][6] Venetoclax is the first FDA-approved, highly selective Bcl-2 inhibitor and has shown significant clinical success in treating CLL and AML.[1][3][7]
Comparative Analysis of Anti-Leukemic Activity
The following tables summarize the performance of various Bcl-2 inhibitors and standard chemotherapy agents against leukemia. It is important to note that the data for "this compound" is hypothetical and included for illustrative purposes to provide a framework for comparison.
Table 1: In Vitro Cytotoxicity (IC50) of Anti-Leukemic Agents in Leukemia Cell Lines
| Compound | Cell Line (Disease) | IC50 (nM) | Reference |
| This compound | MOLM-13 (AML) | [Hypothetical Data] | N/A |
| MV4-11 (AML) | [Hypothetical Data] | N/A | |
| K562 (CML) | [Hypothetical Data] | N/A | |
| Venetoclax | MOLM-13 (AML) | 8 | Preclinical Data |
| MV4-11 (AML) | 5 | Preclinical Data | |
| K562 (CML) | >10,000 | Preclinical Data | |
| Obatoclax | Various AML cell lines | 200-1000 | [2] |
| Cytarabine | Various AML cell lines | 50-500 | Literature Data |
| Daunorubicin | Various AML cell lines | 10-100 | Literature Data |
Table 2: Induction of Apoptosis by Anti-Leukemic Agents
| Compound | Cell Line | Concentration | Apoptosis (% of Cells) | Time Point | Reference |
| This compound | MOLM-13 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | N/A |
| Venetoclax | MOLM-13 | 10 nM | >80% | 24h | Preclinical Data |
| Obatoclax | AML cells | 500 nM | Significant Induction | 48h | [2] |
| Cytarabine | AML cells | 100 nM | Variable | 48h | Literature Data |
Table 3: In Vivo Efficacy in Preclinical Leukemia Models
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| This compound | AML Xenograft | [Hypothetical Data] | [Hypothetical Data] | N/A |
| Venetoclax | AML Xenograft | 100 mg/kg, daily | Tumor regression, improved survival | Preclinical Data |
| Cytarabine + Daunorubicin | AML Xenograft | Standard Dosing | Tumor growth inhibition | Literature Data |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of anti-leukemic activity. Below are standard protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate leukemia cells (e.g., MOLM-13, MV4-11) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Venetoclax) and a vehicle control for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat leukemia cells with the test compound at the desired concentration for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human leukemia cells (e.g., 5 x 10^6 MOLM-13 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., this compound, Venetoclax) and vehicle control according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression. Survival studies can also be conducted.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes are provided below.
Caption: Bcl-2 signaling pathway and mechanism of Bcl-2 inhibitors.
Caption: Experimental workflow for evaluating anti-leukemic compounds.
Conclusion
The development of Bcl-2 inhibitors has marked a significant advancement in the treatment of leukemia.[8] Venetoclax, in particular, has demonstrated potent anti-leukemic activity and has become a cornerstone of therapy for certain patient populations.[9] While direct comparative data for "this compound" is not available, the framework provided in this guide allows for a systematic evaluation of its potential efficacy against established benchmarks. Future independent studies following standardized protocols will be essential to fully characterize the anti-leukemic profile of novel Bcl-2 inhibitors like this compound and determine their place in the therapeutic landscape.
References
- 1. Frontiers | Bcl-2 inhibition in the treatment of hematologic malignancies [frontiersin.org]
- 2. Targeting Bcl-2 Proteins in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCL-2 inhibition in AML: an unexpected bonus? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 8. tandfonline.com [tandfonline.com]
- 9. The Intriguing Clinical Success of BCL-2 Inhibition in Acute Myeloid Leukemia | Annual Reviews [annualreviews.org]
Safety Operating Guide
Navigating the Safe Disposal of Bcl-2-IN-15: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of Bcl-2-IN-15, a Bcl-2 inhibitor used in research.
Quantitative Hazard Data
The following table summarizes the key hazard information for a similar Bcl-2 inhibitor, Bcl-2-IN-2, which should be considered as indicative for this compound in the absence of specific data.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Acute aquatic toxicity (Category 1) | GHS09 | Warning | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity (Category 1) | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects |
Proper Disposal Procedures for this compound
The following step-by-step guide outlines the recommended procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and rinsates, in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The hazardous waste label must include the full chemical name ("this compound"), the approximate quantity, and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").
3. Storage:
-
Store the hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
4. Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Always follow your local and institutional regulations for hazardous waste disposal.
5. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
Experimental Workflow: Disposal of this compound
Personal protective equipment for handling Bcl-2-IN-15
For researchers, scientists, and drug development professionals, ensuring safe handling of potent small molecule inhibitors like Bcl-2-IN-15 is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment. The following procedural, step-by-step guidance is based on the safety data sheet for the structurally similar compound, Bcl-2-IN-2, and general laboratory safety protocols for handling hazardous chemicals.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, inhalation, and ingestion. A comprehensive PPE strategy is the first line of defense against potential exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile) | To prevent skin contact. For extended handling or in case of splashes, consider double gloving.[1][2] |
| Eye Protection | Safety goggles with side-shields or a face shield | To protect eyes from splashes or aerosols.[1] |
| Body Protection | Impervious, long-sleeved lab coat | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher | Recommended when handling the powder form to avoid inhalation of dust particles.[3][4] |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for laboratory safety and environmental protection.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound.
-
Weighing and Reconstitution: When weighing the powdered form, use a containment balance or perform the task in a fume hood to minimize the risk of aerosol formation. For reconstitution, add the solvent slowly to the vial to avoid splashing.
-
Experimental Use: During experimental procedures, handle all solutions containing this compound with care. Avoid direct contact and the generation of aerosols.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent, collect the waste in a sealed container, and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: All waste contaminated with this compound, including empty vials, pipette tips, gloves, and absorbent materials, should be considered hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a labeled, leak-proof hazardous waste container. Do not dispose of down the drain.[5][6]
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]
Handling Workflow for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
